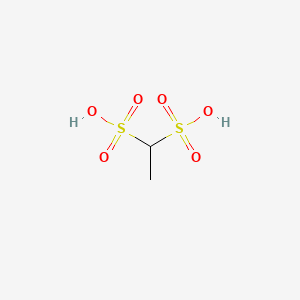
Ethane-1,1-disulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane-1,1-disulfonic acid is a diprotic sulfonic acid with the chemical formula C2H6O6S2. It is known for its strong acidic properties, with pKa values of -1.46 and -2.06 . This compound is used in various pharmaceutical formulations, where the salts formed with active ingredients are referred to as edisylates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethane-1,1-disulfonic acid can be synthesized through the sulfonation of ethane. The reaction typically involves the use of sulfur trioxide or oleum as sulfonating agents. The reaction conditions include maintaining a controlled temperature and using a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous sulfonation processes. These processes are designed to ensure high yield and purity of the product. The use of advanced reactors and precise control of reaction parameters are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethane-1,1-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinate or thiol groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfinates, thiols, and substituted ethane compounds.
Wissenschaftliche Forschungsanwendungen
Ethane-1,1-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a strong acid catalyst in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: In pharmaceutical formulations, it is used to enhance the solubility and stability of active ingredients.
Industry: It is utilized in the production of detergents, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethane-1,1-disulfonic acid involves its strong acidic properties. The compound can donate protons to various substrates, facilitating acid-catalyzed reactions. In biological systems, it can interact with proteins and enzymes, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methane-1,1-disulfonic acid
- Propane-1,1-disulfonic acid
- Butane-1,1-disulfonic acid
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct reactivity and solubility properties compared to other similar compounds. Its strong acidic nature and ability to form stable salts make it particularly valuable in pharmaceutical and industrial applications.
Eigenschaften
CAS-Nummer |
50853-52-6 |
|---|---|
Molekularformel |
C2H6O6S2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
ethane-1,1-disulfonic acid |
InChI |
InChI=1S/C2H6O6S2/c1-2(9(3,4)5)10(6,7)8/h2H,1H3,(H,3,4,5)(H,6,7,8) |
InChI-Schlüssel |
DBNBYVDVUHEYAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


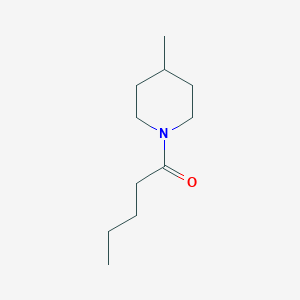
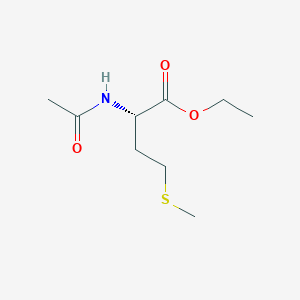

![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)

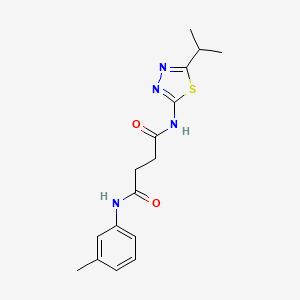
![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)

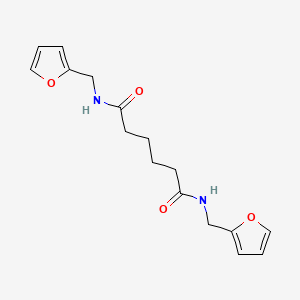

![N-[4-[(E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]phenyl]acetamide](/img/structure/B14156531.png)
![1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine](/img/structure/B14156540.png)

![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)
